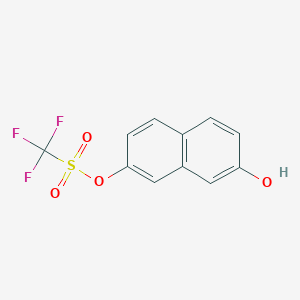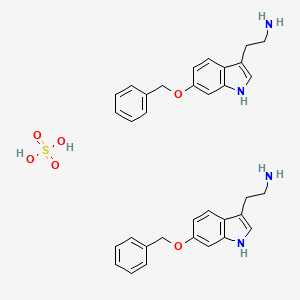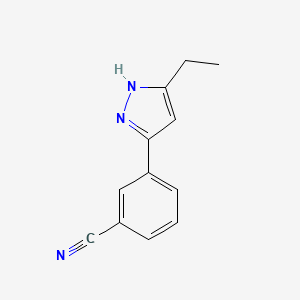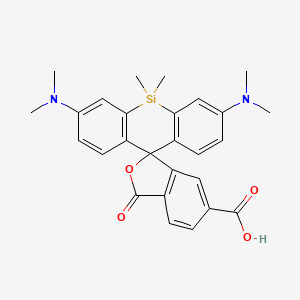
Linagliptin Emp Impurity D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linagliptin Emp Impurity D is a process-related impurity of Linagliptin, a xanthine derivative and a highly potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . The presence of impurities in drug substances can significantly impact the quality and safety of the drug product .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Linagliptin Emp Impurity D involves complex chemical processes. One method involves using a crude Linagliptin product as a raw material, reacting it with an azo catalyst and an acid to obtain the impurity compound . Another method includes the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride, followed by condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate .
Industrial Production Methods
The industrial production of Linagliptin involves several steps, including nucleophilic substitution reactions and the use of protecting groups to generate the final product, which is then refined to obtain a high-purity Linagliptin product .
化学反应分析
Types of Reactions
Linagliptin Emp Impurity D undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, sodium carbonate, and azo catalysts . The reaction conditions often involve specific temperatures and solvents to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include various process-related impurities, which are identified and characterized using spectral data such as mass spectrometry (MS), high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance ((13)C-NMR), and infrared spectroscopy (IR) .
科学研究应用
Linagliptin Emp Impurity D has several scientific research applications, including:
Chemistry: Used in the synthesis and characterization of impurities to ensure the quality control of Linagliptin.
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Used in the development and validation of analytical methods for the manufacture of Linagliptin.
Industry: Employed in the pharmaceutical industry to monitor and control impurities during the production of Linagliptin
作用机制
Linagliptin Emp Impurity D, like Linagliptin, is a dipeptidyl peptidase-4 inhibitor. It works by increasing the production of insulin and decreasing the production of glucagon by the pancreas . This mechanism helps in managing hyperglycemia in patients with type 2 diabetes mellitus .
相似化合物的比较
Similar Compounds
Similar compounds to Linagliptin Emp Impurity D include other process-related impurities of Linagliptin, such as Linagliptin-related compound C .
Uniqueness
This compound is unique due to its specific chemical structure and the conditions under which it is formed. Its identification and characterization are crucial for ensuring the quality and safety of Linagliptin as a pharmaceutical product .
Conclusion
This compound plays a significant role in the quality control and safety of Linagliptin, a vital medication for managing type 2 diabetes. Its preparation, chemical reactions, and scientific applications highlight its importance in pharmaceutical research and industry.
属性
分子式 |
C20H18N6O3 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-9H-purine-2,6,8-trione |
InChI |
InChI=1S/C20H18N6O3/c1-4-5-10-25-16-17(23-19(25)28)24(3)20(29)26(18(16)27)11-15-21-12(2)13-8-6-7-9-14(13)22-15/h6-9H,10-11H2,1-3H3,(H,23,28) |
InChI 键 |
HCHFTEGIRKLKAR-UHFFFAOYSA-N |
规范 SMILES |
CC#CCN1C2=C(NC1=O)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
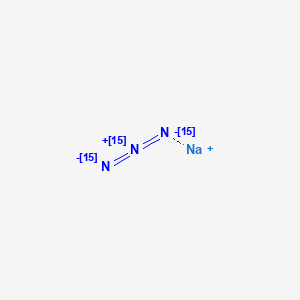
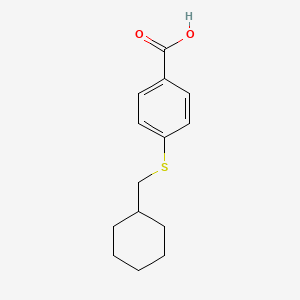
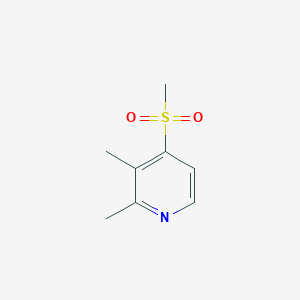
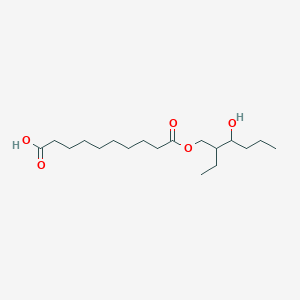
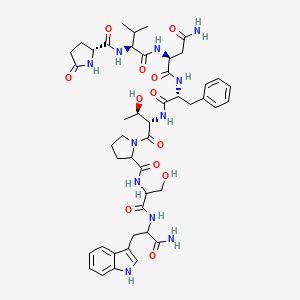
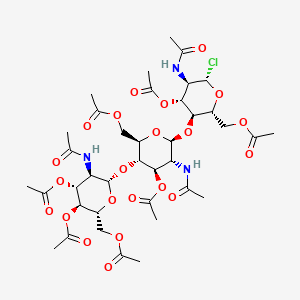
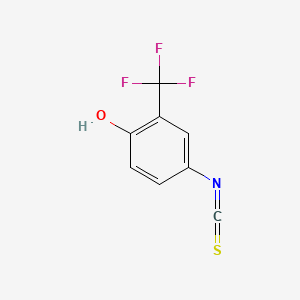
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
